4-Chloro-3,5-dimethylanisole
Overview
Description
4-Chloro-3,5-dimethylanisole is an organic compound with the molecular formula C9H11ClO It is a derivative of anisole, featuring a chlorine atom and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dimethylanisole can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylanisole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylanisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 3,5-dimethylanisole.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate in an alkaline medium is a common oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is often used for reduction reactions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Oxidation: Products include 4-chloro-3,5-dimethylbenzoic acid or 4-chloro-3,5-dimethylbenzaldehyde.
Reduction: The primary product is 3,5-dimethylanisole.
Scientific Research Applications
4-Chloro-3,5-dimethylanisole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylanisole involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence its reactivity and binding affinity to enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
3,5-Dimethylanisole: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloroanisole: Lacks the methyl groups, affecting its chemical properties and uses.
4-Chloro-2,6-dimethylanisole: Similar structure but with different positional isomers, leading to distinct chemical behavior.
Uniqueness: 4-Chloro-3,5-dimethylanisole is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in targeted research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-methoxy-1,3-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNQQCTKKHCHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344644 | |
Record name | 4-CHLORO-3,5-DIMETHYLANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6981-15-3 | |
Record name | 2-Chloro-5-methoxy-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6981-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CHLORO-3,5-DIMETHYLANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 2-chloro-5-methoxy-1,3-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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